molecular formula C10H22N2O2S B2808163 1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea CAS No. 1385442-80-7

1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea

Cat. No.: B2808163
CAS No.: 1385442-80-7
M. Wt: 234.36
InChI Key: UHWBDSSCTNRKSA-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea is a synthetic urea derivative of interest in medicinal chemistry and pharmacological research. Urea-based compounds are a significant class of molecules in drug discovery, known for their ability to participate in hydrogen bonding, which can be critical for target binding. For instance, certain urea derivatives have been developed as potent and selective negative allosteric modulators (NAMs) of GPCRs such as the CB1 receptor, demonstrating the potential of this chemical scaffold in developing therapeutics for central nervous system disorders . Other researched urea compounds exhibit strong inhibitory activity against enzymes like coagulation factor Xa, highlighting their applicability in the study of thrombotic diseases . This particular compound, with its 2-methoxyethyl and methylsulfanyl-containing side chains, presents a structurally distinct scaffold for investigating structure-activity relationships (SAR). Researchers can utilize this chemical in the design and synthesis of novel bioactive molecules, probing its potential interactions with biological targets. It is provided as a high-purity material to ensure reproducibility in experimental results. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(2-methoxyethyl)-1-methyl-1-(4-methylsulfanylbutan-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2S/c1-9(5-8-15-4)12(2)10(13)11-6-7-14-3/h9H,5-8H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWBDSSCTNRKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)N(C)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385442-80-7
Record name 1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea typically involves the reaction of 2-methoxyethylamine with 1-methyl-4-methylsulfanylbutan-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

1-[2-(Benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea (CAS 1007818-44-1)

  • Substituents :
    • Nitrogen 1: 2-(Benzylsulfanyl)ethyl (aromatic thioether).
    • Nitrogen 2: 2-Methylcyclohexyl (alicyclic group).
  • Molecular Formula : C₁₇H₂₆N₂OS.
  • Molecular Weight : 306.47 g/mol.
  • Key Differences :
    • The benzylsulfanyl group introduces aromaticity and increased lipophilicity compared to the aliphatic 4-(methylsulfanyl)butan-2-yl group in the target compound.
    • The cyclohexyl substituent may enhance steric bulk and influence conformational stability .

N,N'-[2-(Benzenesulfonyloxy)phenyl]-N'-(3-(p-methoxybenzenesulfonyloxy)phenyl]urea

  • Substituents :
    • Nitrogen 1: 2-(Benzenesulfonyloxy)phenyl (aromatic sulfonate ester).
    • Nitrogen 2: 3-(p-Methoxybenzenesulfonyloxy)phenyl (polar sulfonate with methoxy).
  • The aromatic backbone may facilitate π-π stacking interactions, unlike the aliphatic chains in the target compound .

Physicochemical and Commercial Properties

Compound Name Substituent 1 Substituent 2 Molecular Formula Molecular Weight (g/mol) CAS Number Price (50 mg)
1-(2-Methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea 2-Methoxyethyl Methyl, 4-(methylsulfanyl)butan-2-yl Not Provided ~260–310 (estimated) Not Available €717.00
1-[2-(Benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea 2-(Benzylsulfanyl)ethyl 2-Methylcyclohexyl C₁₇H₂₆N₂OS 306.47 1007818-44-1 Not Available
N,N'-[2-(Benzenesulfonyloxy)phenyl]-N'-(3-(p-methoxybenzenesulfonyloxy)phenyl]urea Benzenesulfonyloxy p-Methoxybenzenesulfonyloxy Complex Aromatic Not Provided Not Available Not Available

Key Observations:

Lipophilicity :

  • The target compound’s aliphatic thioether and methoxyethyl groups likely confer moderate lipophilicity, intermediate between the highly aromatic 1-[2-(benzylsulfanyl)ethyl] analog and the polar sulfonate derivatives .

Synthetic Accessibility: The higher price of the target compound (€717.00/50 mg) compared to other building blocks (e.g., Ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate at €590.00/50 mg) may reflect challenges in introducing branched thioether and ether groups .

Stability :

  • Thioether-containing compounds (e.g., target compound and 1-[2-(benzylsulfanyl)ethyl] analog) are generally more oxidation-prone than sulfonate esters, which could limit their utility in oxidative environments .

Q & A

Q. How can researchers optimize the synthetic route for 1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea to improve yield and purity?

  • Methodological Answer : The synthesis of urea derivatives typically involves multi-step reactions. For example, cyclization reactions under dehydrating conditions (e.g., using POCl₃ or thionyl chloride) and coupling of amine precursors with isocyanates are common steps . Key optimization strategies include:
  • Temperature control : Maintaining 0–5°C during exothermic coupling reactions to minimize side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction homogeneity for intermediates like 4-(methylsulfanyl)butan-2-amine.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity.
    Example yield data from analogous compounds:
StepYield (%)Purity (%)Conditions
Cyclization65–7585–90POCl₃, 80°C, 6h
Urea formation50–60>95RT, 24h

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
  • NMR : ¹H/¹³C NMR confirms regiochemistry of the urea moiety and methoxyethyl/methylsulfanyl groups. For example, urea NH protons appear as broad singlets at δ 5.5–6.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₁H₂₃N₂O₂S: 271.1452).
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98% for pharmacological studies) .

Q. What are the critical physicochemical properties influencing its stability in experimental settings?

  • Methodological Answer : Key properties include:
  • Hydrolytic stability : Urea bonds are prone to hydrolysis under acidic/basic conditions. Stability assays (pH 2–9 buffers, 37°C) determine degradation kinetics .
  • Lipophilicity : LogP values (calculated: ~2.1) predict membrane permeability. Experimental LogP can be measured via shake-flask (octanol/water partition) .
  • Thermal stability : Differential Scanning Calorimetry (DSC) identifies melting points (e.g., 150–160°C) and decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different in vitro assays?

  • Methodological Answer : Contradictions often arise from assay-specific variables. Mitigation strategies include:
  • Dose-response normalization : Compare EC₅₀ values across assays (e.g., kinase inhibition vs. cytotoxicity).
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Compound integrity checks : Pre-/post-assay HPLC analysis confirms stability under assay conditions (e.g., DMSO stock oxidation) .
    Example data reconciliation framework:
Assay TypeEC₅₀ (µM)TargetNotes
Kinase X inhibition0.8 ± 0.2DirectSPR confirmed
Cell viability25 ± 5Off-targetCheck metabolite interference

Q. What computational approaches are recommended for elucidating structure-activity relationships (SAR) with this compound?

  • Methodological Answer : Advanced SAR studies combine:
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., hydrogen bonding with methoxyethyl groups) .
  • MD simulations : GROMACS simulations (100 ns) assess binding stability in solvated systems .
  • QSAR models : CoMFA/CoMSIA correlates substituent effects (e.g., methylsulfanyl chain length) with activity .
    Example SAR findings from analogous ureas:
SubstituentActivity (IC₅₀, nM)Notes
Methylsulfanyl (C4)120Optimal chain length
Methoxyethyl (C2)85Enhanced solubility

Q. How should researchers design experiments to evaluate metabolic stability and metabolite identification?

  • Methodological Answer : Use a tiered approach:

Microsomal stability : Incubate with liver microsomes (human/rat), measure parent compound depletion (t₁/₂) .

CYP inhibition screening : Fluorescent probes assess CYP3A4/2D6 inhibition (risk of drug-drug interactions) .

HRMS/MS for metabolites : Identify oxidative metabolites (e.g., sulfoxide formation at methylsulfanyl group) .
Example metabolic pathways:

Metabolic SiteProposed Metabolitem/z Shift
MethylsulfanylSulfoxide (+16 Da)287.1618
MethoxyethylO-demethylation (-30 Da)241.1305

Tables for Key Data

Q. Table 1. Comparative Bioactivity of Analogous Ureas

CompoundTargetIC₅₀ (nM)Selectivity IndexSource
A (methoxyethyl variant)Kinase X85>100
B (methylsulfanyl variant)Kinase Y12050

Q. Table 2. Recommended Analytical Parameters

TechniqueParametersDetection Limit
HPLC-UVC18, 30% ACN, 1.0 mL/min0.1 µg/mL
HRMSESI+, 70–1000 m/z0.01 µg/mL

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